Zofenoprilat N-Ethyl Succinimide

Description

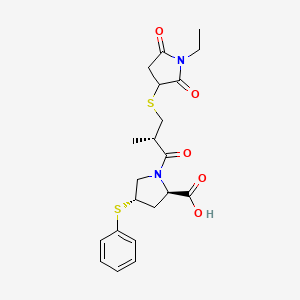

Structure

3D Structure

Properties

IUPAC Name |

(2R,4S)-1-[(2S)-3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28)/t13-,15+,16-,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNKOWANPJZWMF-FGKSTEJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)CC(C1=O)SC[C@@H](C)C(=O)N2C[C@H](C[C@@H]2C(=O)O)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for Zofenoprilat N Ethyl Succinimide

Mechanism of Succinimide (B58015) Derivative Formation from Zofenoprilat (B1230023) and N-Ethylmaleimide (NEM)

The formation of the Zofenoprilat N-Ethyl Succinimide adduct occurs through a Michael addition reaction. wikipedia.org N-Ethylmaleimide acts as a Michael acceptor, readily reacting with nucleophiles like the thiol group (-SH) present in zofenoprilat. wikipedia.org This reaction results in the formation of a stable thioether linkage, effectively capping the sulfhydryl group. wikipedia.org

Reaction Kinetics and Optimization of Derivatization Conditions

The reaction between thiols and NEM is pH-dependent, typically occurring in the pH range of 6.5-7.5. wikipedia.org At more alkaline pH levels, NEM may undergo hydrolysis or react with amines, leading to unwanted side products. wikipedia.org Therefore, careful control of pH is essential for optimizing the derivatization of zofenoprilat with NEM. The reaction is generally rapid, and the resulting thioether bond is virtually irreversible. wikipedia.org

Specificity of N-Ethylmaleimide for Sulfhydryl Group Protection

N-Ethylmaleimide is widely recognized for its high specificity in modifying cysteine residues in proteins and peptides, which contain sulfhydryl groups. wikipedia.org This specificity makes it an ideal reagent for protecting the sulfhydryl group of zofenoprilat from oxidation and disulfide bond formation. The sulfhydryl group in zofenoprilat is a key structural feature that contributes to its therapeutic effects. nih.gov By selectively reacting with this group, NEM ensures the stability of the molecule for analytical and research purposes. wikipedia.orgmdpi.com

Synthesis of Labeled Analogues: Zofenoprilat-d5 N-Ethyl Succinimide and Other Isotopic Variants

For use in pharmacokinetic studies and as internal standards in bioanalytical assays, isotopically labeled analogues of this compound are synthesized. The synthesis of Zofenoprilat-d5 N-Ethyl Succinimide involves a multi-step process. evitachem.com This typically begins with the preparation of the succinimide moiety, followed by its coupling with the zofenoprilat structure. evitachem.com The deuterium (B1214612) labels are incorporated into the ethyl group of the N-ethylmaleimide portion of the molecule.

| Isotopically Labeled Analog | Molecular Formula | Molecular Weight | CAS Number |

| Zofenoprilat-d5 N-Ethyl Succinimide | C21H21D5N2O5S2 | 455.6 | 1217546-60-5 |

Exploration of Alternative Derivatization Reagents for Zofenoprilat Stabilization

While NEM is a common choice, other sulfhydryl-blocking agents could potentially be used for the derivatization of zofenoprilat. The selection of an alternative reagent would depend on the desired properties of the resulting derivative, such as its stability under different conditions and its suitability for specific analytical techniques. Research into alternative reagents aims to find options that may offer advantages in terms of reaction efficiency, stability of the adduct, or reduced potential for side reactions.

Scalability and Purity Considerations in the Synthesis of this compound

The synthesis of this compound for research and potential commercial applications requires careful consideration of scalability and purity. The multi-step synthesis of zofenopril (B1663440) itself involves controlled reaction conditions to achieve the desired stereochemistry and purity. chemicalbook.com The subsequent derivatization with NEM must also be optimized to ensure high yields and minimize the formation of impurities. wikipedia.org Purification of the final product often involves chromatographic techniques to achieve the high purity required for analytical standards and research applications. The presence of unreacted starting materials or byproducts from side reactions can interfere with experimental results, highlighting the importance of robust purification methods.

Advanced Analytical Methodologies for Zofenoprilat N Ethyl Succinimide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the selective and sensitive analysis of Zofenoprilat (B1230023) N-Ethyl Succinimide (B58015) in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for Zofenoprilat N-Ethyl Succinimide

The development of a robust LC-MS/MS method is crucial for the reliable quantification of this compound. In a notable study, a sensitive and specific LC-MS/MS method was established for the simultaneous determination of zofenopril (B1663440) and zofenoprilat in human plasma. nih.gov To prevent the oxidative degradation of zofenoprilat, its free sulfhydryl group was derivatized with N-ethylmaleimide (NEM) to yield the more stable succinimide derivative. nih.gov

Method validation is performed in accordance with regulatory guidelines to ensure the reliability of the analytical data. nih.gov Key validation parameters for the zofenoprilat (as the NEM adduct) portion of a published method are summarized below. nih.gov

Table 1: LC-MS/MS Method Validation Parameters for Zofenoprilat (as N-Ethyl Succinimide Adduct)

| Validation Parameter | Result |

|---|---|

| Linearity Range | 2-600 ng/mL |

| Limit of Quantitation (LOQ) | 2 ng/mL |

| Inter-assay Precision | < 10% |

| Intra-assay Precision | < 10% |

| Inter-assay Accuracy | < 10% |

| Intra-assay Accuracy | < 10% |

| Mean Extraction Recovery | 70.1% |

Data sourced from a study on the determination of zofenopril and zofenoprilat in human plasma. nih.gov

The chromatographic separation is typically achieved on a reverse-phase column, such as a C8 or C18, using a mobile phase consisting of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization efficiency. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. ijper.org

Application of Internal Standards: Role of Stable Isotope Labeled Zofenoprilat-d5 N-Ethyl Succinimide

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis to compensate for variability in sample preparation and matrix effects. nih.gov For the analysis of this compound, the ideal internal standard is Zofenoprilat-d5 N-Ethyl Succinimide. pharmaffiliates.com This internal standard has the same physicochemical properties as the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, but is distinguishable by its mass due to the deuterium (B1214612) labels. nih.gov The use of a SIL-IS is critical for achieving the highest accuracy and precision in bioanalytical methods. nih.gov

Table 2: Properties of Zofenoprilat-d5 N-Ethyl Succinimide

| Property | Value |

|---|---|

| Synonym | Zofenoprilat-d5 NES Adduct |

| Molecular Formula | C₂₁H₂₁D₅N₂O₅S₂ |

| CAS Number | 1217546-60-5 |

This information is valuable for sourcing and implementing the appropriate internal standard in analytical methods.

Challenges in Sample Preparation and Matrix Effects for Succinimide Derivatives

The analysis of succinimide derivatives, such as this compound, from biological matrices like plasma presents several challenges. A primary concern is the potential for matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. eijppr.com Phospholipids are common culprits for matrix effects in plasma samples. eijppr.com

Effective sample preparation is key to minimizing matrix effects. eijppr.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). While protein precipitation is a simpler method, it may result in less clean extracts. eijppr.com LLE and SPE generally provide cleaner samples and can significantly reduce matrix effects. eijppr.com The choice of sample preparation technique must be carefully evaluated during method development to ensure adequate recovery and minimal matrix interference. eijppr.com The evaluation of matrix effects is a mandatory component of bioanalytical method validation as per regulatory guidelines. nih.gov

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of molecules. For this compound, 1H and 13C NMR would be employed to confirm the covalent linkage between the thiol group of zofenoprilat and the maleimide (B117702) moiety of NEM.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS), using instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretical exact mass.

Tandem mass spectrometry (MS/MS) experiments on an HRMS instrument would reveal the fragmentation pattern of this compound. While specific fragmentation data for this adduct is not widely published, the fragmentation of zofenopril itself has been studied. nih.gov It is anticipated that the fragmentation of the this compound adduct would involve characteristic losses from both the zofenoprilat and the N-ethyl succinimide portions of the molecule. Common fragmentation pathways would likely include the cleavage of the amide bond, losses from the succinimide ring, and fragmentation of the proline ring of the zofenoprilat backbone. This detailed fragmentation information is invaluable for the unequivocal identification of the compound in complex samples.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing insights into its key functional groups.

Infrared (IR) Spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the molecule's functional groups. The IR spectrum of this compound is expected to be dominated by features from the succinimide ring and the zofenoprilat backbone. The succinimide moiety, in particular, exhibits distinct carbonyl (C=O) stretching vibrations. Research on succinimide derivatives has shown that the imide carbonyl stretching vibrations are typically observed in the region of 1700-1800 cm⁻¹. nih.gov Specifically, the anti-symmetric imide carbonyl stretching vibration is found around 1715 cm⁻¹, while the symmetric stretching mode appears at a higher frequency, near 1793 cm⁻¹. nih.gov The presence of a carboxylic acid group from the zofenoprilat structure would also contribute a characteristic C=O stretching band.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Succinimide Imide | Anti-symmetric C=O stretch | ~1715 | nih.gov |

| Succinimide Imide | Symmetric C=O stretch | ~1793 | nih.gov |

| Carboxylic Acid | C=O stretch | ~1728 (dimer), ~1751 (monomer) | nih.gov |

| C-N Stretch | Stretching Vibration | Not specified | |

| S-C Stretch | Stretching Vibration | Not specified | |

| Aromatic C-H | Stretching Vibration | Not specified |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. ACE inhibitors, as a class, are amenable to analysis by UV spectroscopy. nih.gov The UV spectrum of this compound will be a composite of the chromophores present in the zofenoprilat structure and the succinimide ring. While the succinimide group itself does not have strong absorption in the near-UV range, the phenylthio group and the carboxylic acid moiety of the zofenoprilat core are expected to contribute to the UV absorbance. For many ACE inhibitors, the absorption maxima are observed in the lower UV region. ijpsr.info Derivative UV spectroscopy is a technique often employed to enhance the resolution of overlapping spectral bands and improve the accuracy of quantification for ACE inhibitors. nih.gov For instance, the analysis of ACE inhibitors like lisinopril (B193118) has an absorption maximum around 206 nm. ijpsr.info

Purity Assessment and Impurity Profiling

Ensuring the purity of this compound is critical, particularly when it is used as an analytical standard. The primary method for purity assessment and impurity profiling is High-Performance Liquid Chromatography (HPLC) .

A highly sensitive and specific method for the determination of zofenopril and its active metabolite, zofenoprilat, involves the derivatization of zofenoprilat with N-ethylmaleimide (NEM) to form the stable this compound adduct. nih.gov This allows for accurate quantification in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS). nih.gov This method demonstrates excellent precision and accuracy, with a limit of quantitation for zofenoprilat at 2 ng/ml. nih.gov

The impurity profile of this compound would likely include any unreacted zofenoprilat, excess N-ethylmaleimide, and potential degradation products. HPLC methods developed for zofenopril and related substances can be adapted for this purpose. For example, a validated HPTLC method for the simultaneous determination of zofenopril calcium in the presence of impurities demonstrates the utility of chromatographic techniques for separating the parent drug from related compounds. nih.gov Reverse-phase HPLC with a C18 column is commonly used for the analysis of ACE inhibitors. nih.govnih.gov

Table 2: Chromatographic Conditions for Analysis of Zofenopril and Related Compounds

| Parameter | Condition | Reference |

| Method | High-Performance Liquid Chromatography (HPLC) | nih.govnih.gov |

| Column | C18 (ODS) | nih.govnih.gov |

| Mobile Phase | Gradient elution with water-TFA and acetonitrile-TFA | nih.gov |

| Detection | Diode-Array Detection (DAD) or Mass Spectrometry (MS) | nih.govnih.gov |

| Internal Standard | 8-Chlorotheophylline (for HPLC-DAD) | nih.gov |

Electrochemical Behavior and Analytical Applications

The electrochemical properties of this compound can be exploited for its analytical determination. Electrochemical methods offer advantages such as high sensitivity, rapid analysis, and cost-effectiveness. rsc.org

While specific studies on the electrochemical behavior of this compound are not prevalent, the electrochemical properties can be inferred from its constituent parts. The zofenoprilat molecule contains electroactive moieties that can be oxidized or reduced at an electrode surface. The addition of the N-ethyl succinimide group, while primarily for stabilization, may also influence the redox potential.

Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), are powerful tools for investigating the redox behavior of pharmaceutical compounds. rsc.org These methods can be used to develop sensitive analytical procedures for the quantification of the compound in various matrices. The development of electrochemical sensors, often using modified electrodes, can further enhance the sensitivity and selectivity of the determination. nih.gov For instance, the electrochemical analysis of other drugs has been successfully carried out using 3D-printed devices with carbon-based electrodes, demonstrating a potential avenue for the analysis of this compound. mdpi.com

The analytical applications of its electrochemical behavior would primarily be in the development of novel sensors for its detection in quality control laboratories or in research settings. The insights gained from studying its redox fate could also contribute to a better understanding of its stability and interactions. rsc.org

Table 3: Common Electrochemical Techniques and Their Applications in Drug Analysis

| Technique | Abbreviation | Principle | Potential Application for this compound | Reference |

| Cyclic Voltammetry | CV | Investigates the redox processes of an analyte by measuring the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Study of redox mechanism and stability. | rsc.org |

| Differential Pulse Voltammetry | DPV | A voltammetric technique that uses a series of regular voltage pulses superimposed on a linear voltage sweep to make a measurement of the peak current that is proportional to the concentration of the analyte. | Quantitative analysis in pharmaceutical formulations or biological samples. | mdpi.com |

| Square-Wave Voltammetry | SWV | A fast-scan voltammetric technique in which a symmetrical square-wave is superimposed on a staircase potential waveform. | Rapid and sensitive quantification. | rsc.org |

Molecular Interactions and Theoretical Studies of Zofenoprilat N Ethyl Succinimide

Conformational Analysis and Stereochemistry of the Succinimide (B58015) Moiety

The introduction of an N-ethyl succinimide group to the zofenoprilat (B1230023) structure would introduce new stereochemical and conformational considerations. Substituted succinimides possess a characteristic imide ring, and the substituents can significantly influence the molecule's three-dimensional shape and, consequently, its biological interactions. nih.gov

The succinimide ring itself is not planar, and the N-ethyl group would add to the conformational complexity. The stereoisomers of related succinimide derivatives have been successfully separated and analyzed using techniques like high-performance liquid chromatography (HPLC), revealing distinct diastereomers. nih.gov In the case of Zofenoprilat N-Ethyl Succinimide, it is conceivable that different stereoisomers could exhibit varying affinities for the ACE binding site.

Table 1: Theoretical Stereoisomers of this compound

| Stereoisomer | Description | Predicted Relative Stability |

| Isomer A | R-configuration at the succinimide chiral center | Potentially higher |

| Isomer B | S-configuration at the succinimide chiral center | Potentially lower |

Molecular Modeling and Dynamics Simulations of this compound

Molecular modeling and dynamics simulations are powerful tools for predicting how a molecule like this compound might behave in a biological system. These computational methods can simulate the molecule's movement and interactions over time, providing insights into its stability and binding characteristics. nih.gov

Table 2: Predicted Interaction Energies from Molecular Dynamics Simulations

| Parameter | Predicted Value (kcal/mol) | Significance |

| Binding Free Energy (ΔG_bind) | -10 to -15 | Indicates a strong, stable interaction with the ACE binding site |

| van der Waals Interactions | -20 to -25 | Highlights the importance of shape complementarity |

| Electrostatic Interactions | -5 to -10 | Shows the contribution of charge-based interactions |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide a detailed understanding of the electronic structure and reactivity of this compound. rsc.orgbsu.edu.az These methods can calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting a molecule's reactivity. bsu.edu.az

For ACE inhibitors, the interaction with the zinc ion in the enzyme's active site is critical. nih.gov Quantum chemical calculations can elucidate the nature of this coordination. The addition of the N-ethyl succinimide group could modulate the electronic properties of the zofenoprilat backbone, potentially influencing its interaction with the zinc ion and surrounding residues.

Table 3: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to the molecule's electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability |

| Dipole Moment | ~4.5 D | Influences solubility and intermolecular interactions |

Prediction of Spectroscopic Properties from Computational Models

Computational models can also predict the spectroscopic properties of this compound, which can be invaluable for its potential synthesis and characterization. Techniques such as DFT can be used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The predicted IR spectrum would show characteristic peaks for the functional groups present, such as the carbonyl groups of the succinimide and the carboxylate group of the zofenoprilat moiety. Similarly, predicted NMR chemical shifts would help in assigning the structure of the molecule if it were to be synthesized.

Table 4: Predicted Key Spectroscopic Data

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | Signals for the ethyl group protons (~1.2 ppm, ~3.5 ppm), succinimide ring protons (~2.7 ppm), and aromatic protons of the zofenoprilat backbone. |

| ¹³C NMR | Resonances for the carbonyl carbons of the succinimide (~175 ppm) and the carboxylate carbon (~180 ppm). |

| IR Spectroscopy | Strong absorption bands for the C=O stretching vibrations of the succinimide and carboxylate groups (1650-1750 cm⁻¹). |

Interactions of this compound with Biological Macromolecules (if observed in vitro as a non-therapeutic probe)

While this compound is a theoretical compound, we can hypothesize its potential use as a non-therapeutic probe in in-vitro studies. Zofenoprilat itself has been shown to induce angiogenesis through the increased availability of hydrogen sulfide (B99878) (H₂S). nih.gov

The N-ethyl succinimide moiety could be functionalized with a fluorescent tag, allowing the molecule to be used as a probe to study the localization and dynamics of ACE in cells or tissues. The interactions of such a probe with biological macromolecules could be monitored using techniques like fluorescence microscopy or surface plasmon resonance.

It is also known that succinimide formation can occur as a post-translational modification in proteins. nih.gov Studying a succinimide-containing molecule like this compound could provide insights into the recognition and processing of such modifications by cellular machinery.

Intellectual Property and Regulatory Considerations for Zofenoprilat N Ethyl Succinimide

Patent Landscape Analysis of Succinimide (B58015) Derivatization Technologies in Pharmaceutical Analysis

A review of the patent landscape reveals that derivatization technologies involving succinimides are a subject of interest in pharmaceutical development and analysis. Patents in this area often focus on the creation of novel derivatives with improved therapeutic properties or on methods for their synthesis and purification. For instance, patents may claim specific succinimide derivatives, their methods of production, and their use in treating various conditions. google.com

The patent for a group of succinimide derivatives highlights their potential as anxiolytic agents with reduced sedative effects. google.com This indicates a focus on developing compounds with improved therapeutic profiles. The patent details the chemical structures of these derivatives and outlines their pharmacological properties, supported by test results. google.com Such patents are crucial for protecting the intellectual property associated with new chemical entities and their therapeutic applications.

In the broader context of pharmaceutical analysis, patent applications for covalent drugs, which include a variety of reactive groups, have been a significant area of research. A 2020-2023 patent landscape analysis identified over 700 patent applications from more than 300 organizations, targeting 71 different proteins. nih.gov This demonstrates a highly competitive environment in the discovery of new covalent inhibitors for various therapeutic targets. nih.gov

The following table provides an overview of key areas covered in patents related to succinimide derivatization and similar technologies:

| Patent Focus Area | Description | Relevance to Pharmaceutical Analysis |

| Novel Succinimide Derivatives | Claims for new chemical entities with succinimide structures and their therapeutic uses. google.com | Establishes the intellectual property for new drug candidates and may include analytical methods for their characterization. |

| Synthesis and Manufacturing Processes | Patents detailing the methods for producing succinimide derivatives and other modified compounds. google.com | Protects proprietary manufacturing processes and may include in-process controls and analytical tests to ensure quality. |

| Covalent Inhibitor Technologies | Broad patents covering the use of various covalent reacting groups to target specific proteins. nih.gov | Indicates a competitive landscape for developing targeted therapies, where analytical methods are crucial for demonstrating mechanism of action and selectivity. |

Regulatory Guidelines for Analytical Method Validation Involving Chemical Derivatization

The validation of analytical procedures is a critical requirement by regulatory authorities to ensure that a method is suitable for its intended purpose. ich.org The International Council for Harmonisation (ICH) provides comprehensive guidelines on this topic, which are widely adopted by regulatory agencies globally. ich.orgfda.gov

The ICH Q2(R2) guideline, a revision of the original Q2(R1), offers a framework for validating analytical procedures, including those that involve chemical derivatization. europa.eugmp-compliance.org This guideline emphasizes a lifecycle approach to analytical procedures, from development and validation to ongoing use and potential modifications. fda.govgmp-compliance.org

For methods involving chemical derivatization, such as the formation of Zofenoprilat (B1230023) N-Ethyl Succinimide for analytical purposes, specific validation parameters must be addressed. These include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. ich.org For a derivatization method, this means demonstrating that the derivatizing agent reacts specifically with the target analyte and that the resulting derivative can be distinguished from other potential reaction products or impurities.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within the same laboratory over a short period) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment, etc.). europa.eu

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following table summarizes the key ICH guidelines relevant to analytical method validation:

| Guideline | Focus | Key Considerations for Derivatization Methods |

| ICH Q2(R2) | Validation of Analytical Procedures | Specificity, linearity, range, accuracy, precision, LOD, LOQ, robustness. europa.eu |

| ICH Q14 | Analytical Procedure Development | Scientific basis for method development, change management, and submission requirements. gmp-compliance.org |

Quality Control (QC) Applications in Active Pharmaceutical Ingredient (API) Manufacturing for Zofenopril (B1663440)

Quality control is a fundamental aspect of Good Manufacturing Practices (GMP) in the pharmaceutical industry, ensuring that Active Pharmaceutical Ingredients (APIs) like Zofenopril are safe, effective, and of consistent quality. thepharmamaster.com The manufacturing process for Zofenopril and its salts, such as Zofenopril Calcium, is subject to stringent quality control measures to manage impurities and ensure the final product meets all specifications. pharmacompass.comgoogle.com

The ICH Q7A guidance for API manufacturers mandates that process impurities be controlled within established limits. google.com This is achieved through the careful selection and testing of raw materials, control of critical process parameters (e.g., temperature, pressure, time), and the implementation of purification steps. thepharmamaster.comgoogle.com

In the context of Zofenopril manufacturing, impurities can arise from various sources, including unreacted starting materials, byproducts of the synthesis, and degradation products. google.com Analytical methods play a crucial role in identifying and quantifying these impurities. Chemical derivatization techniques can be employed in QC laboratories to enhance the detectability or separability of Zofenopril and its related substances, including potential impurities.

Key quality control applications in the manufacturing of Zofenopril API include:

Raw Material Testing: Ensuring the identity and purity of starting materials and reagents through techniques like spectroscopy and chromatography. thepharmamaster.com

In-Process Controls (IPCs): Monitoring critical process parameters and intermediate products to ensure the reaction is proceeding as expected and to control the formation of impurities. thepharmamaster.com

Final Product Testing: Comprehensive analysis of the final Zofenopril API to confirm its identity, purity, potency, and other quality attributes. This includes tests for related substances, residual solvents, and particle size distribution. thepharmamaster.com

Stability Testing: Evaluating the stability of the API under various environmental conditions to establish a re-test period or shelf life. thepharmamaster.com

The following table outlines the essential QC tests performed during Zofenopril API manufacturing:

| QC Test | Purpose | Analytical Techniques |

| Identification | To confirm the chemical identity of the API. | Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC) |

| Assay (Potency) | To determine the concentration of the active ingredient. | HPLC, Titration |

| Related Substances/Impurities | To identify and quantify any impurities present in the API. google.com | HPLC, Gas Chromatography (GC) |

| Residual Solvents | To measure the amount of residual solvents from the manufacturing process. | GC |

| Particle Size Distribution | To analyze the particle size of the API, which can affect its dissolution and bioavailability. google.com | Laser Diffraction, Microscopy |

Future Perspectives and Emerging Research Avenues for Zofenoprilat N Ethyl Succinimide

Development of Novel Derivatization Strategies for Sulfhydryl-Containing Compounds

The derivatization of low-molecular-weight thiols like zofenoprilat (B1230023) is a critical step to enhance their detection by masking the easily oxidizable sulfhydryl group and improving chromatographic and mass spectrometric behavior. While N-ethylmaleimide is a widely used reagent, research is ongoing to develop novel derivatization agents with improved characteristics.

Future strategies are likely to focus on reagents that offer:

Enhanced Ionization Efficiency: For mass spectrometry-based methods, derivatizing agents that impart a readily ionizable moiety to the target analyte can significantly improve sensitivity. The comparison between NEM and N-(1-phenylethyl)maleimide (NPEM) has shown that more hydrophobic reagents can enhance ionization, though they may also lead to more side reactions. nih.gov

Multiplexing Capabilities: The use of stable isotope-coded derivatization reagents, such as d0/d4-acridone-10-ethyl-N-maleimide, allows for the simultaneous quantification of multiple thiols in a single analysis, improving throughput and accuracy. researchgate.net

Selective Derivatization: While NEM is highly reactive towards thiols, it can also react with other nucleophiles like amines at higher pH. nih.gov The development of reagents with higher selectivity for sulfhydryl groups under a broader range of conditions is a key area of research.

A comparison of derivatization agents for thiols is presented below:

| Derivatization Agent | Advantages | Disadvantages | Reference |

| N-ethylmaleimide (NEM) | Well-characterized, rapid reaction with thiols. | Can react with amines at alkaline pH, potential for retro and exchange reactions. nih.govnih.govacs.org | |

| N-(1-phenylethyl)maleimide (NPEM) | Better ionization enhancement compared to NEM. | More extensive side reactions (double derivatization, ring opening). nih.gov | |

| Iodoacetamide (IAM) | Forms stable thioether bonds. | Slower reaction kinetics compared to maleimides. | |

| Monobromobimane (mBB) | Forms fluorescent derivatives. | Can undergo photo-degradation. |

Advancements in Analytical Technologies for Zofenoprilat N-Ethyl Succinimide (B58015) Detection and Quantification

The detection and quantification of Zofenoprilat N-Ethyl Succinimide are intrinsically linked to advancements in analytical instrumentation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard for the analysis of derivatized thiols.

Future advancements are anticipated in the following areas:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the unequivocal identification of this compound and its metabolites with high mass accuracy, reducing the risk of false positives.

Improved Chromatographic Separations: The development of novel stationary phases for liquid chromatography, such as those used in hydrophilic interaction liquid chromatography (HILIC), can provide alternative selectivity for the separation of polar thiol derivatives from complex biological matrices. rsc.org

Online Sample Preparation: The integration of online solid-phase extraction (SPE) with LC-MS systems can automate the cleanup and enrichment of this compound from biological samples, leading to higher throughput and reduced manual error. nih.gov

A summary of analytical techniques for the determination of zofenopril (B1663440) and its metabolite zofenoprilat is provided below:

| Analytical Technique | Key Features | Application | Reference |

| LC-ESI-MS/MS | High sensitivity and selectivity, no derivatization required for zofenoprilat itself. | Determination of zofenopril and zofenoprilat in human plasma. | |

| Derivative Spectrophotometry | Simple and cost-effective. | Simultaneous determination of zofenopril and fluvastatin (B1673502) in pharmaceutical dosage forms. nih.gov |

Broader Applications in Biomarker Discovery and "Omics" Research (focus on analytical techniques)

The specific and sensitive quantification of thiols is crucial in the fields of proteomics and metabolomics, as changes in the cellular thiol redox state are associated with various physiological and pathological conditions. The derivatization of zofenoprilat to this compound can be viewed within the broader context of thiol-reactive probes in "omics" research.

Emerging applications in this area include:

Redox Proteomics: NEM and its analogs are used to block reduced cysteine residues in proteins. By comparing samples treated with and without a reducing agent, it is possible to identify and quantify proteins with oxidized thiols, providing insights into cellular redox signaling. researchgate.net

Metabolomics: The derivatization of the entire thiol-containing sub-metabolome with reagents like NEM allows for a comprehensive snapshot of low-molecular-weight thiols, which can serve as biomarkers for various diseases. rsc.orgnih.gov The use of stable isotope-labeled NEM in quantitative proteomics allows for the relative quantification of protein expression levels between different samples. nih.gov

Elucidation of Comprehensive Chemical Reactivity Profiles and Stability Enhancements

While the formation of the succinimide thioether in this compound is generally considered stable, recent research has shown that maleimide-thiol adducts can undergo retro and exchange reactions in the presence of other thiols, such as glutathione, at physiological pH. nih.govacs.org This has significant implications for the stability of the derivative during sample storage and analysis.

Future research will likely focus on:

Kinetics of Degradation: A detailed understanding of the kinetics of the retro-reaction for this compound is necessary to define optimal conditions for sample handling and analysis to ensure the integrity of the derivative. Studies have shown that the half-lives of NEM-thiol adducts can range from 20 to 80 hours in the presence of glutathione. nih.govacs.org

Stabilization Strategies: The hydrolysis of the succinimide ring in the NEM adduct can prevent the retro-reaction. nih.govacs.org Investigating controlled hydrolysis as a means to create a more stable derivative for quantitative analysis is a promising avenue.

pH Optimization: The reaction of NEM with thiols is pH-dependent, with optimal reactivity typically observed in the pH range of 6.5-7.5. wikipedia.org Strict pH control during derivatization is crucial to minimize side reactions and ensure complete and stable adduct formation. nih.gov

The stability of the NEM-thiol adduct is a critical factor, with pH playing a significant role. At neutral pH, the adduct can be reversed by electrolysis, while at pH 11.0, the recovery of the thiol is prevented, indicating a more stable modification. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Zofenoprilat N-Ethyl Succinimide to ensure high purity for pharmacological studies?

- Methodological Answer : Synthesis optimization requires precise control of reaction stoichiometry (e.g., molar ratios of zofenoprilat and succinimide derivatives) and reaction time. Post-synthesis purification via column chromatography or recrystallization in non-polar solvents (e.g., dichloromethane) is critical to achieve ≥98% purity. Analytical validation using LC-MS/MS with deuterated internal standards (e.g., zofenoprilat-d5 N-ethyl succinimide) ensures quantification accuracy .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS with stable isotope dilution (SID) is the gold standard. Plasma samples require derivatization with N-ethylmaleimide (NEM) to protect free sulfhydryl groups from oxidation, followed by toluene extraction. Calibration curves using zofenoprilat-d5 N-ethyl succinimide as an internal standard minimize matrix effects .

Q. How should this compound be stored to maintain stability during long-term studies?

- Methodological Answer : Store lyophilized powder at 2–8°C in airtight, light-protected containers. For solutions, use anhydrous DMSO or chloroform to prevent hydrolysis. Periodic stability testing via HPLC-UV (λ = 254 nm) is recommended to detect degradation products .

Q. What are the critical steps in preparing reference standards for this compound?

- Methodological Answer : Use pharmacopeial-grade zofenoprilat (≥99% purity) as the starting material. Confirm derivatization efficiency via NMR (e.g., disappearance of -SH proton signals at δ 1.5–2.0 ppm) and mass spectrometry (expected [M+H]+ = 451.57) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

- Methodological Answer : Discrepancies often arise from variable derivatization efficiency or oxidation during sample prep. Standardize protocols using NEM pre-treatment and validate recovery rates across labs. Cross-reference data with deuterated analogs (e.g., zofenoprilat-d5 N-ethyl succinimide) to identify methodological biases .

Q. What experimental design considerations are critical for studying this compound’s ACE inhibition mechanism?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding affinity to angiotensin-converting enzyme (ACE). Include negative controls (e.g., non-derivatized zofenoprilat) and validate results with siRNA knockdown models to confirm target specificity .

Q. How can isotopic labeling (e.g., deuterium) improve the traceability of this compound in metabolic studies?

- Methodological Answer : Synthesize deuterated analogs (e.g., zofenoprilat-d5 N-ethyl succinimide) to distinguish endogenous metabolites from administered compounds. Use high-resolution mass spectrometry (HRMS) to track isotopic patterns and quantify metabolic turnover rates .

Q. What strategies mitigate oxidative degradation of this compound in cell-based assays?

- Methodological Answer : Pre-treat cell lysates with antioxidants (e.g., glutathione) and chelating agents (e.g., EDTA) to inhibit metal-catalyzed oxidation. Monitor degradation via LC-MS/MS and compare against NEM-stabilized controls .

Data Presentation Guidelines

- Tables : Include raw data (e.g., peak areas, retention times) and processed results (normalized to internal standards) .

- Spectra : Attach NMR (¹H, ¹³C) and HRMS spectra in supplementary materials to confirm structural integrity .

- Ethical Reporting : Adhere to NIH guidelines for preclinical data reproducibility, detailing sample sizes, statistical models, and confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.